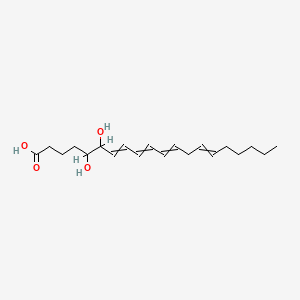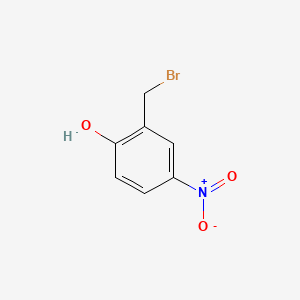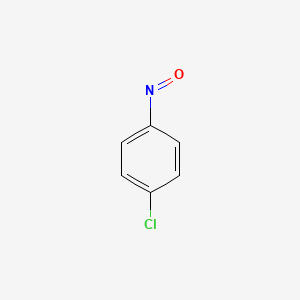
Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride
Overview
Description
SC-41661A is a small molecule drug that acts as an inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. SC-41661A has been studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions .
Preparation Methods
The synthesis of SC-41661A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
SC-41661A primarily undergoes reactions typical of its functional groups. As an inhibitor of arachidonate 5-lipoxygenase, it interacts with the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes. The compound may also undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Scientific Research Applications
Chemistry: As a model compound for studying enzyme inhibition and the development of new inhibitors.
Biology: Investigating the role of leukotrienes in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and psoriasis, as well as certain types of cancer .
Industry: Development of new anti-inflammatory drugs and cancer chemopreventive agents
Mechanism of Action
SC-41661A exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking this pathway, SC-41661A reduces the production of leukotrienes, thereby dampening the associated inflammatory and proliferative activities. The compound’s mechanism involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
SC-41661A is similar to other arachidonate 5-lipoxygenase inhibitors, such as SC-45662 and A63162. SC-41661A has unique properties that make it particularly effective in certain applications:
A63162: An inhibitor with similar applications but different pharmacokinetic properties.
Piriprost, NDGA, and BW755C: Other lipoxygenase inhibitors that have shown growth inhibition in various malignant human hematopoietic cell lines.
SC-41661A’s uniqueness lies in its specific binding affinity and inhibitory potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2S.ClH/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18;/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQQXHGLCUPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909462 | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105357-17-3 | |
| Record name | SC 41661A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105357173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




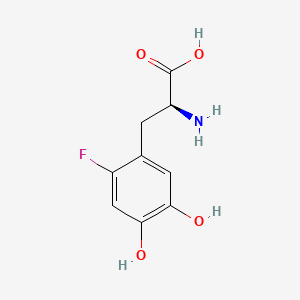


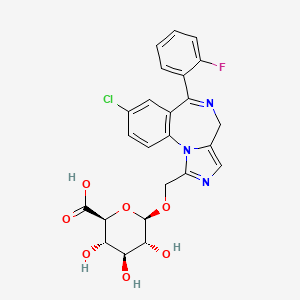
![4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)

